2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile is an organic compound that features a cyclopropane ring substituted with phenoxy and chlorophenoxy groups, as well as a carbonitrile group
Preparation Methods
The synthesis of 2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile typically involves the reaction of 4-chlorophenol and phenol with cyclopropane derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the phenols, followed by the addition of a cyclopropane derivative containing a leaving group, such as a halide. The reaction proceeds through nucleophilic substitution to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity .
Chemical Reactions Analysis
2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine.
Substitution: The phenoxy and chlorophenoxy groups can participate in nucleophilic aromatic substitution reactions, especially under basic conditions. Common reagents and conditions for these reactions include strong oxidizing agents for oxidation, reducing agents for reduction, and bases for substitution reactions.
Scientific Research Applications
2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.
Industry: It may be used in the development of new materials or as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism by which 2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-(4-Chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile include:
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar phenoxy structure.
4-Chlorophenoxyacetic acid: Another phenoxy compound with herbicidal properties.
2-(4-Chlorophenoxy)-3-phenylpropanoic acid: Shares structural similarities and is used in different applications. The uniqueness of this compound lies in its cyclopropane ring and carbonitrile group, which confer distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
651306-63-7 |
---|---|
Molecular Formula |
C16H12ClNO2 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-2-phenoxycyclopropane-1-carbonitrile |
InChI |
InChI=1S/C16H12ClNO2/c17-13-6-8-15(9-7-13)20-16(10-12(16)11-18)19-14-4-2-1-3-5-14/h1-9,12H,10H2 |
InChI Key |
HHKRMMUXMHFSNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(OC2=CC=CC=C2)OC3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.